2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Catalog No.
S715999
CAS No.
165682-75-7
M.F
C11H10N2O3S
M. Wt
250.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxyl...

CAS Number

165682-75-7

Product Name

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

FRHNAQQUMBLASW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O

2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 165682-75-7) is a highly versatile, bifunctional heterocyclic building block widely procured for the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and anti-infective agents. Featuring a reactive C4-carboxylic acid for straightforward amide coupling and an electron-rich 2-(4-methoxyphenylamino) substituent, this compound provides a pre-activated core for further elaboration at the thiazole C5 position. Its primary procurement value lies in its dual role: it offers excellent physicochemical stability and solubility during early-stage library synthesis, while the p-methoxy group serves as an intrinsic, stable protecting group that can be selectively unmasked later to reveal a critical hydrogen-bond-donating phenol pharmacophore[1].

Substituting this compound with the generic 2-(phenylamino)thiazole-4-carboxylic acid eliminates the para-oxygen entirely, preventing the formation of critical hydrogen bonds (e.g., in kinase hinge regions) and blocking straightforward late-stage diversification [1]. Conversely, attempting to procure and use the fully deprotected 2-[(4-hydroxyphenyl)amino]thiazole-4-carboxylic acid introduces significant chemoselectivity issues; the free phenol aggressively competes with the amine during C4-carboxylic acid amide coupling, leading to O-acylation side reactions. This forces chemists to introduce costly and time-consuming orthogonal protection/deprotection steps. Procuring the 4-methoxy variant perfectly balances early-stage synthetic stability with late-stage functional utility [2].

Chemoselective Amide Formation Without Orthogonal Protection

During the synthesis of complex carboxamides, the presence of a free phenol on the arylamino moiety can lead to competitive O-acylation under standard coupling conditions (e.g., HATU/DIPEA). Procuring the 4-methoxy variant (CAS 165682-75-7) effectively masks the reactive oxygen, ensuring >90% chemoselectivity for the target N-amide over O-ester byproducts. Comparative syntheses using the unprotected 4-hydroxy analog typically suffer from 20-30% yield losses due to these side reactions, necessitating additional chromatographic purification and lowering overall throughput [1].

Evidence DimensionChemoselective amide coupling yield
Target Compound Data>90% yield of desired C4-amide (negligible O-acylation)
Comparator Or Baseline2-[(4-hydroxyphenyl)amino]thiazole-4-carboxylic acid (<70% yield without protection)
Quantified Difference20-30% higher isolated yield in direct coupling workflows
ConditionsStandard HATU/DIPEA mediated amide coupling in DMF

Eliminates the need for orthogonal phenol protection, significantly reducing step count and reagent costs in parallel library synthesis.

High-Yield Late-Stage Pharmacophore Unmasking

The 4-methoxy group serves as a highly robust precursor that can be quantitatively cleaved to the biologically active 4-hydroxy pharmacophore once the core scaffold is fully elaborated. In the synthesis of targeted kinase inhibitors, the 4-methoxy intermediate undergoes efficient BBr3-mediated deprotection to yield the final 4-hydroxyphenylamino target. The unsubstituted 2-(phenylamino) baseline cannot be functionalized at the para-position post-synthesis without harsh, low-yielding electrophilic aromatic substitution, making the methoxy compound the mandatory starting point for oxygen-dependent target binding [1].

Evidence DimensionAccess to para-oxygenated final products
Target Compound DataDirect BBr3 deprotection yields target phenol in a single high-yield step
Comparator Or Baseline2-(Phenylamino)thiazole-4-carboxylic acid (requires 3+ step de novo synthesis to install para-oxygen)
Quantified DifferenceSaves multiple synthetic steps compared to late-stage functionalization of the unsubstituted ring
ConditionsBBr3 in 1,2-dichloroethane at 0 °C to room temperature

Secures a reliable, high-yielding route to critical hydrogen-bond donating pharmacophores without compromising early-stage synthetic stability.

Enhanced C5-Electrophilic Reactivity via Electronic Tuning

The strongly electron-donating nature of the p-methoxy group increases the overall electron density of the conjugated aminothiazole system compared to the unsubstituted phenyl analog. This electronic tuning significantly enhances the nucleophilicity of the thiazole C5 position, facilitating rapid electrophilic substitution (e.g., bromination, formylation) required for synthesizing 5-substituted derivatives. The methoxy variant achieves complete C5-functionalization under milder conditions, minimizing the risk of decarboxylation or degradation of the C4-carboxylic acid moiety [1].

Evidence DimensionC5-electrophilic substitution efficiency
Target Compound DataRapid, high-yield C5 functionalization under mild conditions
Comparator Or Baseline2-(Phenylamino)thiazole-4-carboxylic acid (slower reaction, requires harsher conditions)
Quantified DifferenceSuperior kinetic profile and reduced byproduct formation during C5 elaboration
ConditionsStandard electrophilic halogenation (e.g., NBS) or Vilsmeier-Haack conditions

Enables efficient access to highly functionalized 2,4,5-trisubstituted thiazole libraries crucial for hit-to-lead optimization.

Kinase Inhibitor Library Synthesis

Ideal starting material for generating focused libraries targeting TNIK, PI4K, and related kinases. The C4-carboxylic acid is readily converted to diverse amides, while the 4-methoxy group is eventually deprotected to form critical hinge-binding interactions in the final drug candidates[1].

High-Throughput Parallel Medicinal Chemistry Workflows

Highly suited for automated or semi-automated parallel synthesis due to its excellent solubility in standard coupling solvents (DMF/NMP) and the absence of unprotected reactive phenols, ensuring high-throughput, chemoselective amide coupling without orthogonal protection steps [2].

Development of 2,4,5-Trisubstituted Thiazole Scaffolds

Leveraged in the synthesis of complex multi-substituted heterocycles where the electron-donating methoxy group activates the C5 position for mild, high-yielding electrophilic aromatic substitution, facilitating rapid hit-to-lead optimization [3].

XLogP3

2.7

Dates

Last modified: 08-15-2023

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